2-methyl-5-(1H-pyrazol-5-yl)furan-3-sulfonyl chloride
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Overview
Description
Pyrazole compounds are known for their diverse pharmacological effects . They are often used in the development of new drugs due to their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds . The structures of these synthesized compounds are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including acylation, chlorination, and amination, among others . The specific reactions and their outcomes can vary depending on the substituents present on the pyrazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound would depend on its exact structure. Generally, pyrazole compounds are solids and are highly soluble in water and other polar solvents .Scientific Research Applications
Catalytic Applications in Organic Synthesis
One significant application of related compounds is in the synthesis of complex organic molecules. For example, sulfonic acid functionalized pyridinium chloride, a compound with structural similarities, has been used as an efficient, homogeneous, and reusable catalyst for the synthesis of tetrahydrobenzo[b]pyran derivatives through a one-pot three-component condensation reaction (Moosavi‐Zare et al., 2015). This demonstrates the potential for 2-methyl-5-(1H-pyrazol-5-yl)furan-3-sulfonyl chloride and similar compounds to serve as catalysts in complex organic syntheses.
Synthesis and Structural Analysis of Novel Compounds
The compound has also been implicated in the synthesis and structural analysis of novel compounds. For instance, novel pyrazole-fused spiro[4H-pyridine-oxindoles] were synthesized under the catalysis of a binary ionic liquid mixture, highlighting the role of similar compounds in facilitating novel synthesis routes (Yaghoubi Kalurazi et al., 2017). Such studies underline the importance of these compounds in developing new chemical entities with potential applications in various fields, including materials science and pharmaceuticals.
In Drug Discovery and Development
While excluding direct applications in drug use and dosage, it's worth noting that compounds like 2-methyl-5-(1H-pyrazol-5-yl)furan-3-sulfonyl chloride play a crucial role in the preliminary stages of drug discovery. They are used in the synthesis of libraries of compounds for biological evaluation, demonstrating their indirect contribution to the field of medicinal chemistry. For instance, the synthesis and biological evaluation of a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2, although directly related to drug development, showcases the utility of related chemical frameworks in the discovery of new therapeutic agents (Penning et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-5-(1H-pyrazol-5-yl)furan-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3S/c1-5-8(15(9,12)13)4-7(14-5)6-2-3-10-11-6/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSPBBUGAGVSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=NN2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-5-(1H-pyrazol-5-yl)-3-furansulfonyl chloride |
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